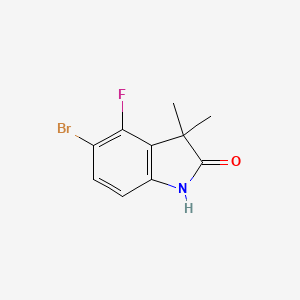
5-Bromo-4-fluoro-3,3-dimethylindolin-2-one
概要
説明
5-Bromo-4-fluoro-3,3-dimethylindolin-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-3,3-dimethylindolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylindoline and suitable brominating and fluorinating agents.
Bromination: The bromination of 3,3-dimethylindoline is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Fluorination: The fluorination step involves the use of a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Cyclization: The final step involves the cyclization of the intermediate to form the desired indole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-Bromo-4-fluoro-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indole derivatives, while coupling reactions can produce more complex heterocyclic compounds.
科学的研究の応用
5-Bromo-4-fluoro-3,3-dimethylindolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 5-Bromo-4-fluoro-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 5-bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
- 4-fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
- 5-chloro-4-fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Uniqueness
5-Bromo-4-fluoro-3,3-dimethylindolin-2-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound for various applications .
特性
分子式 |
C10H9BrFNO |
|---|---|
分子量 |
258.09 g/mol |
IUPAC名 |
5-bromo-4-fluoro-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C10H9BrFNO/c1-10(2)7-6(13-9(10)14)4-3-5(11)8(7)12/h3-4H,1-2H3,(H,13,14) |
InChIキー |
BYTLOOSKUQACIE-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2F)Br)NC1=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![7-Methyl-4,6,6a,7,8,12b-hexahydroindolo[4,3-ab]phenanthridine](/img/structure/B8460160.png)


